molecular formula C18H20Br2O3 B14737318 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene CAS No. 6334-19-6

1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene

Cat. No.: B14737318
CAS No.: 6334-19-6
M. Wt: 444.2 g/mol
InChI Key: BYSWXMQDQWORLO-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is an organic compound that belongs to the class of brominated ethers. These compounds are often used in various chemical reactions and have applications in different fields such as materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene typically involves the reaction of 4-(3-bromopropoxy)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Phenols or quinones.

    Reduction: Hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Could be explored for pharmaceutical applications.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application

    Molecular targets: Enzymes, receptors, and other proteins.

    Pathways involved: Signal transduction pathways, metabolic pathways, etc.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropoxy)-4-phenoxybenzene
  • 1-(3-Bromopropoxy)-4-[4-(2-bromopropoxy)phenoxy]benzene
  • 1-(2-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene

Uniqueness

1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.

Properties

CAS No.

6334-19-6

Molecular Formula

C18H20Br2O3

Molecular Weight

444.2 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene

InChI

InChI=1S/C18H20Br2O3/c19-11-1-13-21-15-3-7-17(8-4-15)23-18-9-5-16(6-10-18)22-14-2-12-20/h3-10H,1-2,11-14H2

InChI Key

BYSWXMQDQWORLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCBr)OC2=CC=C(C=C2)OCCCBr

Origin of Product

United States

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